4-甲氧基苯基膦酸二乙酯

描述

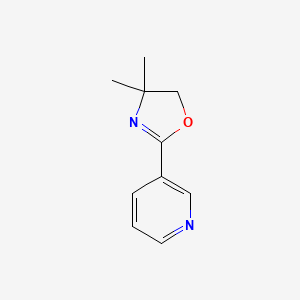

Diethyl 4-Methoxyphenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diethyl phosphonate group attached to a 4-methoxyphenyl ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various strategies. For instance, diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were synthesized using a three-component Kabachnik–Fields reaction, which is a versatile method for preparing aminophosphonates . Similarly, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a related compound, was prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite . These methods demonstrate the flexibility in synthesizing phosphonate derivatives through various chemical reactions.

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives has been studied using different spectroscopic techniques. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by FTIR, FT-Raman, and UV-Vis spectroscopy. Theoretical calculations, such as DFT, were used to determine the geometrical parameters, vibrational frequencies, electronic properties, and thermodynamic properties of the molecule . These studies provide a comprehensive understanding of the molecular structure and stability of such compounds.

Chemical Reactions Analysis

Diethyl phosphonate compounds are known to undergo various chemical reactions. For instance, diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes through condensation and elimination reactions . The reactivity of these compounds makes them valuable intermediates in organic synthesis, allowing for the construction of complex molecules with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. The study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed its thermal stability through thermogravimetric analysis. The HOMO-LUMO gap and other electronic parameters were calculated to understand the chemical behavior of the compound . Additionally, the corrosion inhibition properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can effectively protect metals from corrosion, which is an important physical property for materials science applications .

科学研究应用

Organic Chemistry - Synthesis of Diethyl Benzylphosphonates

Diethyl 4-Methoxyphenylphosphonate has been used in the synthesis of Diethyl Benzylphosphonates .

Application Summary

Diethyl Benzylphosphonates are potential antimicrobial agents . The synthesis and evaluation of these compounds have been explored for their potential use in combating microbial infections .

Methods of Application

The organophosphonates were obtained based on a developed palladium-catalyzed α, β‐homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .

Results or Outcomes

The manuscript describing this research indicates that the compounds were successfully synthesized and tested as antimicrobial agents .

Organic Chemistry - Green Variation of the Hirao Reaction

Diethyl 4-Methoxyphenylphosphonate has been used in a “green” variation of the Hirao reaction .

Application Summary

The Hirao reaction is a P–C coupling between a dialkyl phosphite (H-phosphonate) and an aryl or vinyl halide (or another aryl derivative) in the presence of Pd (PPh3)4 as the catalyst . This reaction is used in the synthesis of aryl phosphonates and related derivatives .

Methods of Application

The P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates, diphenylphosphine oxide and dialkylphosphine oxides with bromoarenes may be performed in the presence of a P-ligand-free Pd (OAc) 2 catalyst and triethylamine under microwave-assisted (MW) and, in almost all cases, solvent-free conditions to afford diethyl arylphosphonates, alkyl diphenylphosphinates, aryldiphenylphosphine oxides and dialkylphenylphosphine oxides, respectively .

Results or Outcomes

This is the “greenest” accomplishment of the well-known Hirao reaction that has now been found to have general application for a broad spectrum of >P (O)H species with different reactivity and a great variety of substituted bromobenzenes .

安全和危害

未来方向

While specific future directions for Diethyl 4-Methoxyphenylphosphonate are not mentioned in the available resources, related compounds have been studied for potential applications. For example, α-aminophosphonates have been tested as potential antimicrobial drugs3.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

1-diethoxyphosphoryl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVLLBGFFIEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345480 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-Methoxyphenylphosphonate | |

CAS RN |

3762-33-2 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B1349342.png)

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)